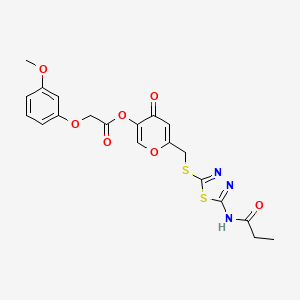![molecular formula C23H23N3O5 B2386899 1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one CAS No. 1207010-35-2](/img/structure/B2386899.png)
1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned appears to contain a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .
Chemical Reactions Analysis
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, and decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .
Physical And Chemical Properties Analysis
The molecular weight of 3-(3,4,5-Trimethoxyphenyl)propionic acid, which is a related compound, is 240.2524 .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying its cytotoxicity and mechanisms of action. While more studies are needed, initial findings suggest that it may interfere with cancer cell growth and survival pathways .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. This compound has been evaluated for its anti-inflammatory effects. It may modulate inflammatory pathways, making it a candidate for developing novel anti-inflammatory drugs .
Antioxidant Activity
Oxidative stress contributes to aging and various diseases. This compound has shown antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Researchers are keen on exploring its potential in preventing oxidative stress-related conditions .
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Studies have investigated whether this compound can protect neurons and enhance cognitive function. Its ability to cross the blood-brain barrier makes it an interesting candidate for neuroprotection .
Antimicrobial Properties
Researchers have explored the compound’s antimicrobial activity against bacteria, fungi, and viruses. Its unique chemical structure makes it an intriguing candidate for developing new antimicrobial agents .
Analgesic and Anti-Nociceptive Effects
Pain management is essential for patient well-being. Some studies indicate that this compound possesses analgesic properties, potentially alleviating pain and reducing nociceptive responses .
Other Investigative Areas
Beyond the mentioned applications, ongoing research explores its potential in fields such as drug delivery, enzyme inhibition, and metabolic regulation. As our understanding grows, we may uncover additional uses for this compound .
Wirkmechanismus
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the structure of this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have shown notable anti-cancer effects . For instance, some compounds have shown to induce cell-cycle G1 phase arrest and apoptosis in certain cell lines .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biological activities, indicating their potential to affect multiple biochemical pathways .
Pharmacokinetics
The tmp group, which is a part of this compound, is known to be a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds .
Result of Action
Some tmp-bearing compounds have shown promising anti-cancer effects by effectively inhibiting various targets .
Action Environment
The tmp group, which is a part of this compound, has been associated with a wide range of biological activities, indicating its potential to be influenced by various environmental factors .
Zukünftige Richtungen
The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
Eigenschaften
IUPAC Name |
1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-5-10-26-13-16(20(27)15-8-6-7-9-17(15)26)23-24-22(25-31-23)14-11-18(28-2)21(30-4)19(12-14)29-3/h6-9,11-13H,5,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIDXTWGARNNPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

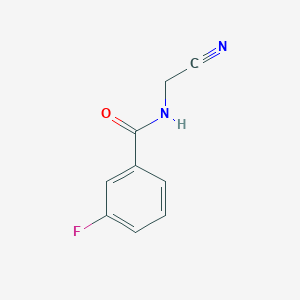
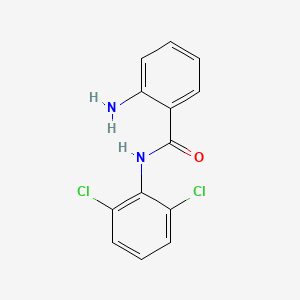
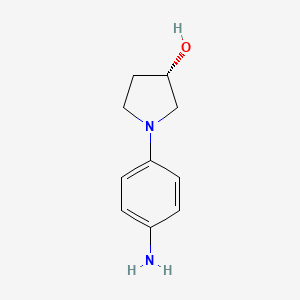
![3-(4-Methylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2386821.png)
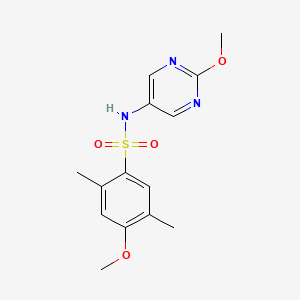
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2386824.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2386826.png)
![2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386829.png)
![N-(4-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2386830.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2386831.png)
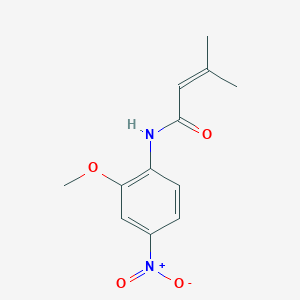
![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2386835.png)
